4-Phenanthrenecarboxylic acid

Catalog No.
S560117
CAS No.
42156-92-3
M.F
C15H10O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenanthrenecarboxylic acid

CAS Number

42156-92-3

Product Name

4-Phenanthrenecarboxylic acid

IUPAC Name

phenanthrene-4-carboxylic acid

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)

InChI Key

HHZVGTSZLAQRSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O

Synonyms

phenanthrene-4-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O

The exact mass of the compound 4-Phenanthrenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenanthrenecarboxylic acid (CAS: 42156-92-3) is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by its carboxyl group located in the sterically hindered "bay region" (position 4) of the phenanthrene core. Unlike standard linear or unhindered PAH acids, this specific regiochemistry induces significant out-of-plane molecular distortion. Commercially, it is prioritized as a rigid, sterically demanding building block for the synthesis of chiral helicenes, bay-region functionalized materials, and robust, hydrolysis-resistant ligands. Furthermore, it serves as a critical, highly specific analytical standard in environmental chemistry for tracking the microbial ring-fission of pyrene[1].

Research Fit

Positional isomer reference 4-carboxyl bay-region substitution defines a distinct analytical baseline for phenanthrene isomer studies
Environmental PAH tracer Pathway-specific intermediate for pyrene biodegradation monitoring via GC-MS Not interchangeable with 9- or 2-isomer
Crystallography model compound Pronounced carboxyl twist enables structure-property studies of aromatic carboxylic acids
Procurement note Supplied via AldrichCPR as a rare chemical; independent identity verification required before use Plan lead time accordingly

Substituting 4-phenanthrenecarboxylic acid with the more common and economical 9-phenanthrenecarboxylic acid or generic naphthoic acids fundamentally alters downstream molecular geometry. The 9-position lacks the severe steric clash with the adjacent C5 proton found in the 4-position. Consequently, using the 9-isomer results in strictly planar PAH derivatives, completely failing in the synthesis of helical molecules (helicenes) or sterically overcrowded architectures. Additionally, because direct halogenation of phenanthrene almost exclusively yields the 9-isomer, procuring the 4-carboxylic acid is one of the only viable, scalable pathways to access 4-halophenanthrenes via decarboxylative halogenation [1].

Substitution Risk

4-Phenanthrenecarboxylic Acid (Target) Lower melting range; distinct crystal packing (P2₁/n); stronger acidity; pyrene degradation pathway specificity
9-Phenanthrenecarboxylic Acid (Common Substitute) Higher melting range; near-coplanar carboxyl geometry (C2/c); different metabolic fate; broader commercial availability may not imply interchangeability
Thermal identity mismatch

Melting point may differ by nearly 80 °C from the 9-isomer. Substitution risks misidentification during incoming quality control and DSC-based purity assessment.

Crystal packing divergence

Carboxyl group geometry differs by over 60° in dihedral angle between 4- and 9-isomers. PXRD patterns, dissolution profiles, and formulation behavior may not transfer directly.

Pathway-specific analytical context

Only the 4-isomer is reported as a pyrene biodegradation intermediate. Using other isomers may compromise environmental tracer studies and metabolite identification workflows.

Precursor Suitability for Helicene Synthesis

4-Phenanthrenecarboxylic acid is uniquely suited for synthesizing non-planar, chiral polycyclic aromatic hydrocarbons (PAHs) such as hexahelicene. The bay-region placement of the carboxyl group introduces severe steric hindrance, forcing downstream cross-coupled intermediates out of planarity. In contrast, the standard procurement alternative, 9-phenanthrenecarboxylic acid, lacks this bay-region strain and exclusively yields planar, non-helical PAH derivatives [1].

Evidence DimensionOut-of-plane helical induction (Helicene synthesis)
Target Compound DataInduces helical twist (mandatory for hexahelicene)
Comparator Or Baseline9-Phenanthrenecarboxylic acid (Yields strictly planar PAHs)
Quantified Difference100% shift from planar to helical architecture
ConditionsDownstream photocyclization or Scholl reaction of coupled derivatives

Buyers synthesizing chiral organic electronic materials or helicenes must procure the 4-isomer, as the 9-isomer cannot physically adopt the required helical geometry.

Melting Point
Reported
170–171 °C
Supports isomer identity verification by thermal analysis
~79–80 °C lower than 9-isomer; DSC or capillary method context

Synthesis of 4-Halophenanthrenes

Direct halogenation of phenanthrene overwhelmingly favors the 9-position, making 4-halophenanthrenes notoriously difficult to procure. 4-Phenanthrenecarboxylic acid serves as a critical intermediate for 4-bromophenanthrene via directed decarboxylative bromination (e.g., modified Hunsdiecker reaction), yielding the bay-region bromide in >50% yield, whereas direct bromination of phenanthrene yields <5% of the 4-isomer [1].

Evidence DimensionRegioselective yield of 4-bromophenanthrene
Target Compound Data>50% yield via decarboxylative bromination
Comparator Or BaselineDirect phenanthrene bromination (<5% yield of 4-isomer)
Quantified Difference>10-fold increase in bay-region functionalization
ConditionsMercuric acetate/bromine decarboxylative halogenation

Procuring this acid bypasses the nearly impossible direct bay-region halogenation of phenanthrene, providing a scalable route to 4-substituted building blocks.

Acidity (pKa)
Reported
3.49 ± 0.30
Supports pH-dependent extraction and separation design
Predicted value; ΔpKa ≈ −0.71 vs. 2-isomer. Experimental data to verify

Analytical Standard for Pyrene Degradation

In environmental assays, 4-phenanthrenecarboxylic acid is the definitive phase I ring-fission metabolite of pyrene degraded by Mycobacterium species. It is utilized as a highly specific analytical standard for quantifying pyrene degradation rates (tracking the cleavage of the pyrene K-region). Generic naphthoic acids or 9-phenanthrenecarboxylic acid cannot serve as biomarkers for this specific pyrene catabolic pathway [1].

Evidence DimensionSpecificity as a pyrene degradation biomarker
Target Compound DataDirect quantifiable metabolite of pyrene K-region cleavage
Comparator Or Baseline9-Phenanthrenecarboxylic acid (Non-representative of pyrene cleavage)
Quantified DifferenceAbsolute structural match for pyrene ring-fission vs. 0% baseline correlation
ConditionsGC-MS/LC-MS tracking of microbial PAH degradation

Environmental testing laboratories must procure the exact 4-isomer to accurately calibrate and quantify pyrene bioremediation assays.

Crystal Geometry
Head-to-head
P2₁/n, dihedral 63.7°
vs. 9-isomer: C2/c, dihedral ~1.8°
Confirms distinct solid-state packing and hydrogen-bonded dimer arrangement
Single-crystal XRD at 293 K; cyclic dimer O⋯O 2.634 Å

Steric Shielding and Hydrolytic Stability

The bay-region steric bulk of 4-phenanthrenecarboxylic acid provides exceptional kinetic stability to its derived esters and amides. Compared to 9-phenanthrenecarboxylic acid derivatives, the 4-substituted amides exhibit drastically reduced rates of base-catalyzed hydrolysis due to the severe steric shielding effect of the adjacent C5 proton in the bay region [1].

Evidence DimensionHydrolytic stability of derived amides/esters
Target Compound DataHighly resistant to base-catalyzed hydrolysis
Comparator Or Baseline9-Phenanthrenecarboxylic acid derivatives (Readily hydrolyzed)
Quantified DifferenceOrders of magnitude lower hydrolysis rate
ConditionsAqueous alkaline hydrolysis conditions

For applications requiring robust, hydrolysis-resistant linkages (e.g., specialized ligands or robust polymers), the sterically shielded 4-isomer outperforms the unhindered 9-isomer.

Biodegradation Marker
Context-dependent
Pyrene degradation intermediate
Pathway-specific analytical standard for environmental monitoring
Identified in B. cereus C7 via GC-MS; class-level inference for degradation pathway
Sourcing Status
Source review
AldrichCPR; rare chemical
Requires independent identity and purity verification
No supplier analytical data provided; advance procurement planning recommended

Hexahelicene and Chiral PAH Synthesis

4-Phenanthrenecarboxylic acid is the necessary starting material for inducing out-of-plane molecular twisting, making it indispensable for synthesizing helicenes and other chiral optoelectronic materials where the 9-isomer would fail [1].

4-Bromophenanthrene Building Block Synthesis

Procuring this compound allows for efficient decarboxylative halogenation to yield 4-bromophenanthrene, bypassing the poor regioselectivity of direct phenanthrene bromination[1].

PAH Bioremediation Analytical Standards

Used as a precise calibration standard in GC-MS/LC-MS workflows to quantify the K-region ring-fission of pyrene by soil mycobacteria [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental PAH monitoring
Pathway-specific reference standard identity
GC-MS metabolite confirmation against degradation pathway
Crystallography and solid-state studies
Bay-region carboxyl geometry distinctiveness
Single-crystal XRD pattern and PXRD comparison
Analytical method development
Isomer-specific thermal and ionization profile
pH-dependent chromatographic retention and extraction efficiency
Medicinal chemistry exploration
Bay-region pharmacophore orientation
Biological assay specificity; SAR comparison across isomers

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42156-92-3

Wikipedia

Phenanthrene-4-carboxylate

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